molecular formula C25H21N5O4S B2434295 N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114647-51-6

N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide

Cat. No. B2434295
CAS RN: 1114647-51-6
M. Wt: 487.53
InChI Key: DBHJUNBIBSKEFB-UHFFFAOYSA-N
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Description

N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a useful research compound. Its molecular formula is C25H21N5O4S and its molecular weight is 487.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

The compound N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is related to a class of compounds that have been explored for their potential pharmacological properties. Research into similar compounds includes the synthesis of thiadiazolyl and thiazolidinonyl quinazolinones as anticonvulsant agents. These compounds are synthesized through a series of reactions starting from quinazolinone derivatives and have shown promise in screening for anticonvulsant activity, with some compounds displaying significant efficacy compared to standard drugs like phenytoin sodium and lamotrigine (Archana, Srivastava, & Kumar, 2002).

Antimicrobial Activity

Another area of research involves the synthesis and pharmacological examination of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, which have been evaluated for their analgesic and anti-inflammatory activities. These compounds, derived from reactions involving amino-substituted oxadiazoles and benzothiazoles, have undergone pharmacological screening to assess their potential as analgesic and anti-inflammatory agents (Santagati et al., 1994).

Antibacterial and Antifungal Properties

Research into imino-4-methoxyphenol thiazole derived Schiff bases has also been conducted, focusing on their synthesis, spectral characterization, and antimicrobial activity. These studies have shown that compounds within this class can exhibit moderate activity against certain bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Vinusha et al., 2015).

Anticancer Potential

Moreover, the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents has been explored, with some compounds showing moderate antibacterial and antifungal activity. This research indicates the potential of these compounds in the development of new treatments for infectious diseases (Sah et al., 2014).

properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-33-20-8-4-5-9-21(20)34-15-14-26-22(31)16-10-12-17(13-11-16)27-24-29-30-23(32)18-6-2-3-7-19(18)28-25(30)35-24/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJUNBIBSKEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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